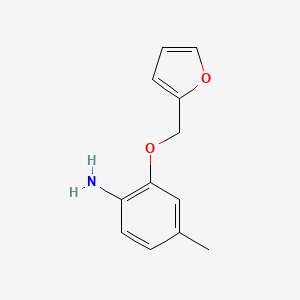
2-(2-Furylmethoxy)-4-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Furylmethoxy)-4-methylaniline is an organic compound with the molecular formula C12H13NO2 It is characterized by the presence of a furan ring, a methoxy group, and an aniline moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Furylmethoxy)-4-methylaniline typically involves the reaction of 2-furylmethanol with 4-methylaniline in the presence of a suitable catalyst. One common method is the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the scalability and efficiency of the production process .
化学反应分析
Types of Reactions: 2-(2-Furylmethoxy)-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium diisopropylamide.
Major Products:
Oxidation: Oxidized furan derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted aniline derivatives.
科学研究应用
2-(2-Furylmethoxy)-4-methylaniline has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-(2-Furylmethoxy)-4-methylaniline involves its interaction with specific molecular targets. The furan ring and methoxy group can participate in hydrogen bonding and π-π interactions with target molecules, modulating their activity. The aniline moiety can interact with enzymes and receptors, influencing signal transduction pathways .
相似化合物的比较
- 2-(2-Furylmethoxy)aniline
- 4-(2-Furylmethoxy)-2-methylaniline
- 2,5-Dimethylfuran
Comparison: 2-(2-Furylmethoxy)-4-methylaniline is unique due to the specific positioning of the methoxy and aniline groups, which confer distinct chemical and biological properties. Compared to 2-(2-Furylmethoxy)aniline, the presence of the methyl group in this compound can influence its reactivity and interactions with other molecules. Similarly, 4-(2-Furylmethoxy)-2-methylaniline has a different substitution pattern, affecting its chemical behavior .
生物活性
2-(2-Furylmethoxy)-4-methylaniline, also known by its CAS number 946774-09-0, is an organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
- Molecular Formula : C₁₂H₁₃NO₂
- Molecular Weight : 203.24 g/mol
- Density : Approximately 1.158 g/cm³
- Boiling Point : Predicted to be around 350.5 °C
- pKa : Approximately 4.88
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. It is believed to modulate enzyme activities and influence signaling pathways, which may lead to therapeutic effects against certain diseases.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Cell Cycle Arrest : Similar compounds have shown the ability to induce cell cycle arrest, particularly in the S phase, leading to apoptosis in cancer cells .
- Antioxidant Activity : It may also function as an antioxidant, reducing oxidative stress within cells .
Biological Activity
Research indicates that this compound exhibits notable biological activities:
- Antitumor Activity :
- Antioxidant Properties :
-
Neuroprotective Effects :
- Some studies have indicated that derivatives of this compound might possess neuroprotective properties, although more research is needed to confirm these effects specifically for this compound.
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound.
Table 1: Antitumor Activity Comparison
| Compound | Cell Line | IC50 (μM) | Inhibition Rate (%) |
|---|---|---|---|
| IMB-1406 | HepG2 | 6.92 | 99.98 |
| Sunitinib | HepG2 | 7.60 | 98.61 |
| This compound (predicted) | Various | TBD | TBD |
Note: IC50 values for this compound are not yet available but are expected to be comparable based on structural similarities with other tested compounds.
属性
IUPAC Name |
2-(furan-2-ylmethoxy)-4-methylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-9-4-5-11(13)12(7-9)15-8-10-3-2-6-14-10/h2-7H,8,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBHMFDZENNEMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OCC2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













